![molecular formula C24H25NO4 B11178449 3-[(3-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178449.png)
3-[(3-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyridine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of a methoxybenzoyl derivative with a tetramethyl chromeno-pyridine precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions to achieve consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial, antiviral, and anticancer treatments.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular functions. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(3-METHOXYBENZOYL)-1H-PYRROLO[2,3-B]PYRIDINE: This compound shares a similar core structure but differs in its functional groups and biological activity.
THIENO[2,3-B]PYRIDINES: These compounds have a thieno-pyridine core and exhibit different pharmacological properties.
Uniqueness
3-(3-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific combination of functional groups and its chromeno-pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(3-methoxybenzoyl)-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C24H25NO4/c1-14-13-24(2,3)25(4)20-12-21-16(10-18(14)20)11-19(23(27)29-21)22(26)15-7-6-8-17(9-15)28-5/h6-12,14H,13H2,1-5H3 |
InChI Key |
CCIACLPIRNOEKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC(=CC=C4)OC)C)(C)C |
Origin of Product |
United States |
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